molecular formula C19H14ClF3N4O2S2 B2413295 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 920449-67-8

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2413295
CAS No.: 920449-67-8
M. Wt: 486.91
InChI Key: MVYNHQKWFHRMCQ-UHFFFAOYSA-N
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Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests possible activity against certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiadiazole ring may interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide: shares similarities with other thiadiazole derivatives and trifluoromethylated compounds, such as:

Uniqueness

What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties

Biological Activity

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H14ClF3N4O2S2
  • Molecular Weight : 486.9 g/mol
  • CAS Number : 920449-67-8
PropertyValue
Molecular FormulaC19H14ClF3N4O2S2
Molecular Weight486.9 g/mol
CAS Number920449-67-8

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound may share similar properties due to its structural components. For instance:

  • Antibacterial Activity : Studies have shown that compounds containing the 1,3,4-thiadiazole ring demonstrate activity against various Gram-positive and Gram-negative bacteria. Notably, derivatives with substitutions at the C-5 position can enhance antibacterial efficacy. For example, a derivative with a nitrophenyl group showed a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus, outperforming standard drugs like itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity : The same derivatives also exhibited antifungal properties against strains such as Aspergillus niger and Candida albicans. The presence of the thiadiazole moiety is crucial for this activity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. The compound's ability to inhibit cancer cell proliferation can be attributed to its structural features that allow interaction with biological targets involved in cell growth regulation:

  • Mechanism of Action : Thiadiazole derivatives often act by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in tumor cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds featuring the thiadiazole scaffold have been reported to exhibit anti-inflammatory effects:

  • Inhibitory Effects : Certain derivatives have shown promise in reducing inflammatory markers and mediators in experimental models. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A review article discussed various thiadiazole derivatives' antimicrobial activities, emphasizing their effectiveness against resistant strains of bacteria and fungi .
  • Anticancer Studies : Research published in reputable journals demonstrated that specific thiadiazole compounds could inhibit proliferation in breast cancer cells through apoptosis induction mechanisms .
  • Anti-inflammatory Effects : Experimental models have shown that certain thiadiazole derivatives significantly reduce inflammation markers in induced models of arthritis .

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O2S2/c20-14-7-2-1-4-12(14)9-24-15(28)10-30-18-27-26-17(31-18)25-16(29)11-5-3-6-13(8-11)19(21,22)23/h1-8H,9-10H2,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNHQKWFHRMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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